butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Overview
Description
Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butyl ester group attached to a pyrazole ring substituted with methyl groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Esterification: The pyrazole derivative is then subjected to esterification with butyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ester group may also undergo hydrolysis, releasing the active pyrazole derivative that exerts its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the butyl ester group but shares the pyrazole core structure.
Butyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure with an additional benzyl group.
Uniqueness
Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is unique due to its specific ester substitution, which can influence its reactivity and biological activity. The presence of the butyl group can enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-5-8-16-12(15)7-6-11-9(2)13-14-10(11)3/h4-8H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVHOVURKBEONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC1=C(NN=C1C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322986 | |
Record name | butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666216 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
431892-00-1 | |
Record name | butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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